molecular formula C16H23N3O B13326582 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B13326582
M. Wt: 273.37 g/mol
InChI Key: HUDQBORLQIBBQV-UHFFFAOYSA-N
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Description

9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.

Preparation Methods

The synthesis of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the spirocyclic core.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar compounds to 9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with variations in the substituents or ring sizes. Some examples are:

The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

9-benzyl-10-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C16H23N3O/c1-13-11-16(15(20)17-8-9-18-16)7-10-19(13)12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,20)

InChI Key

HUDQBORLQIBBQV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN1CC3=CC=CC=C3)C(=O)NCCN2

Origin of Product

United States

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